![molecular formula C18H20Cl4N2O B14000074 N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline CAS No. 20794-36-9](/img/structure/B14000074.png)
N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline is a complex organic compound characterized by its unique structure, which includes chloroethyl groups, a chlorophenyl group, and a methoxy-aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline typically involves the reaction of N,N-bis(2-chloroethyl)amine hydrochloride with chloroanhydrides of carboxylic acids in the presence of pyridine . The reaction is carried out in chloroform, and the yields can vary depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques, which involve the use of automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline involves its interaction with cellular components at the molecular level. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other alkylating agents, which are known to interfere with DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)-N-nitrosourea: Known for its use as an alkylating agent in cancer therapy.
N,N-bis(2-chloroethyl)amine: A simpler compound with similar reactivity but fewer functional groups.
N,N-bis(2-chloroethyl)-p-toluenesulfonamide: Used in organic synthesis and has similar chemical properties.
Uniqueness
N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
20794-36-9 |
|---|---|
Molecular Formula |
C18H20Cl4N2O |
Molecular Weight |
422.2 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C18H19Cl3N2O.ClH/c1-24-18-12-17(23(9-7-19)10-8-20)6-5-14(18)13-22-16-4-2-3-15(21)11-16;/h2-6,11-13H,7-10H2,1H3;1H |
InChI Key |
GFVFTPAEVQMXTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N(CCCl)CCCl)C=NC2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
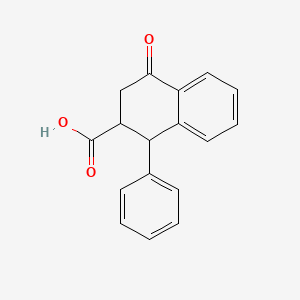
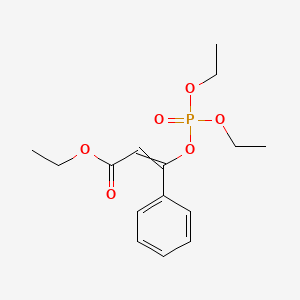


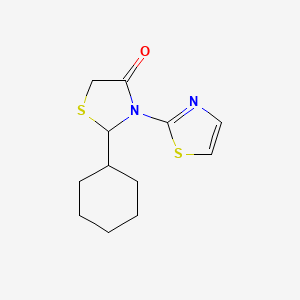
![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
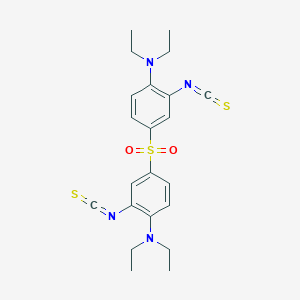
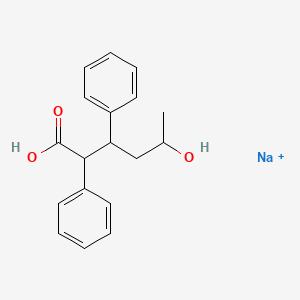
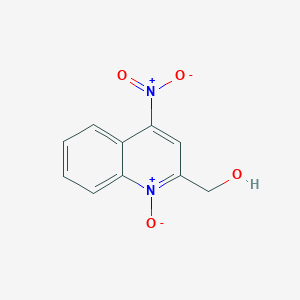
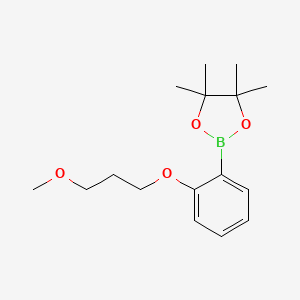

![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
![Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate](/img/structure/B14000059.png)
